Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)-
Overview
Description
“Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)-” is a complex organic compound that belongs to the class of urea derivatives Urea derivatives are known for their diverse applications in pharmaceuticals, agriculture, and chemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)-” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Bornyl Intermediate: The starting material, borneol, undergoes a series of reactions to introduce the hydroxy group at the desired position.
Introduction of the p-Tolylsulfonyl Group: The intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base to introduce the p-tolylsulfonyl group.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)-” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonyl group would yield a sulfide.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy, bornyl, and p-tolylsulfonyl groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Urea Derivatives: Compounds with similar urea structures but different substituents.
Bornyl Compounds: Compounds containing the bornyl group, such as borneol or camphor derivatives.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides or sulfonylureas.
Uniqueness
“Urea, 1-(2-hydroxy-3-bornyl)-3-(p-tolylsulfonyl)-, (1R,2R,3S,4S)-” is unique due to its combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-3-(4-methylphenyl)sulfonylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTYNAPTNBJHQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865329 | |
Record name | 1-(2-Hydroxy-3-bornyl)-3-(p-tolylsulfonyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32609-19-1 | |
Record name | N-[[(3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]carbonyl]-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32609-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxy-3-bornyl)-3-(p-tolylsulfonyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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